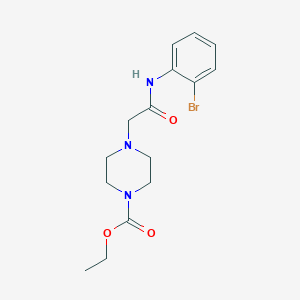

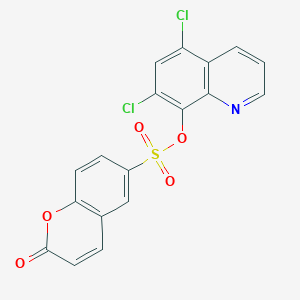

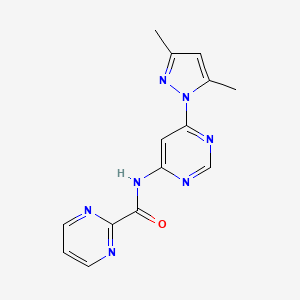

![molecular formula C16H13ClFN3O3S2 B3002314 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899976-80-8](/img/structure/B3002314.png)

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic molecule that appears to be designed for potential antibacterial applications. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiadiazine derivative, which is a class of compounds known for their biological activity, including antibacterial properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of a core structure followed by functionalization with various substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . A similar approach could be hypothesized for the synthesis of the compound , with appropriate modifications to incorporate the specific chloro, fluoro, and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by a heterocyclic ring containing sulfur and nitrogen atoms. Spectroscopic techniques such as IR, 1H NMR, and 13C NMR are typically used to confirm the structure of such compounds . These techniques would likely reveal the presence of characteristic functional groups, such as the acetamide moiety and the thiadiazine ring, in the compound of interest.

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, particularly at their functional groups. The chloro and fluoro substituents may be reactive sites for nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The thiadiazine ring itself may participate in electrophilic substitution or ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms and the acetamide group is likely to affect the compound's polarity, solubility, and melting point. The thiadiazine ring could contribute to the compound's stability and reactivity. The antibacterial studies mentioned in the papers suggest that these compounds have the potential to inhibit bacterial growth, indicating their biological activity .

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insight into the antibacterial potential of related thiadiazine derivatives. The compounds synthesized in these studies were tested against various Gram-positive and Gram-negative bacteria, showing a broad spectrum of antibacterial activity . These findings support the potential use of the compound as an antibacterial agent, although specific case studies would be needed to confirm its efficacy and safety.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

- Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. Studies like those conducted by Bhoi et al. (2015) and Maddila et al. (2016) synthesized novel derivatives that showed broad-spectrum antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria (Bhoi, Borad, Parmar, & Patel, 2015); (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Anticonvulsant Properties

- Studies have explored the anticonvulsant activities of compounds structurally similar to this chemical. For instance, Kohn et al. (1993) and Liu et al. (2016) investigated derivatives showing promising results in protecting against seizures in animal models (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993); (Liu, Zhang, Jin, & Quan, 2016).

Antitumor and Anticancer Effects

- Research by Yurttaş et al. (2015) and Osmaniye et al. (2018) demonstrated the potential of this compound's derivatives in anticancer activities. They tested these compounds against various cancer cell lines, finding considerable activity against some of them (Yurttaş, Tay, & Demirayak, 2015); (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Other Pharmaceutical Applications

- The compound has also been studied for its affinity towards adenosine receptors, as shown in the work by Betti et al. (1999), indicating its potential in developing treatments targeting these receptors (Betti, Biagi, Giannaccini, Giorgi, Livi, Lucacchini, Manera, & Scartoni, 1999).

Mécanisme D'action

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys . This leads to an increase in the excretion of sodium and chloride ions, along with water, in the urine . The loss of these ions can also cause a secondary increase in the excretion of potassium ions .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability may be influenced by factors such as the patient’s renal function and the presence of food in the stomach.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S2/c17-11-3-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSMGRIVLKYSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

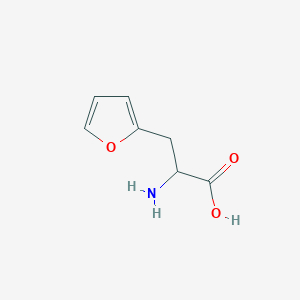

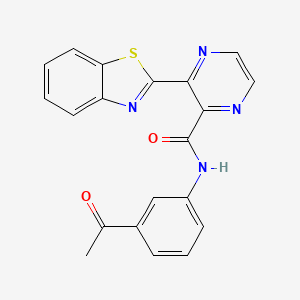

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

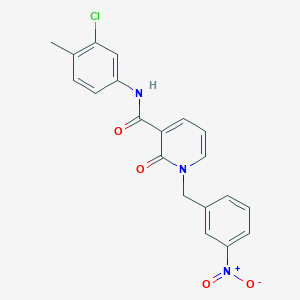

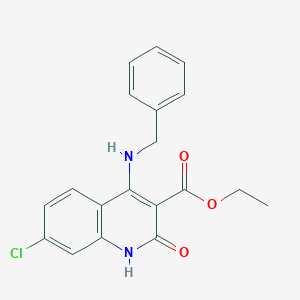

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

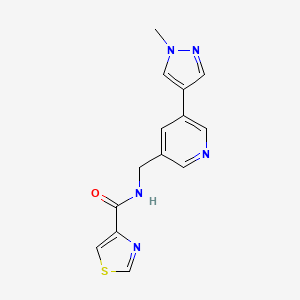

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

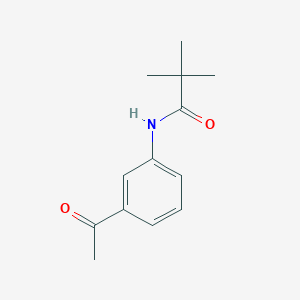

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)